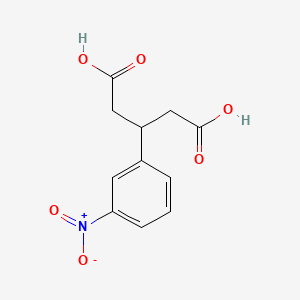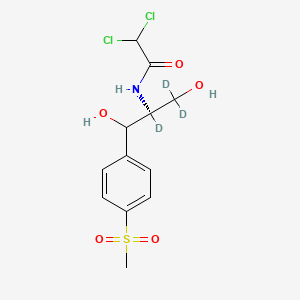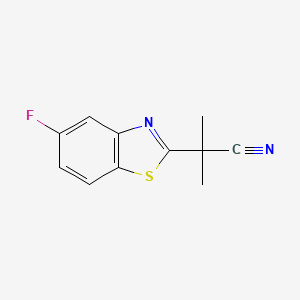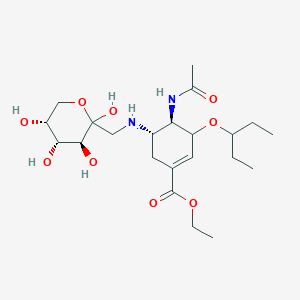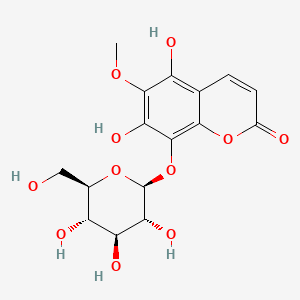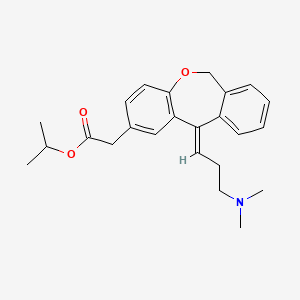
(E)-Olopatadine Isopropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Olopatadine Isopropyl Ester is a chemical compound with the molecular formula C24H29NO3. It is known for its anti-allergic and anti-histamine properties, primarily used in the treatment of allergic conjunctivitis and allergic rhinitis. The compound is a derivative of Olopatadine, which is a selective histamine H1 antagonist and mast cell stabilizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-Olopatadine Isopropyl Ester can be synthesized through esterification reactions. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the esterification of Olopatadine with isopropyl alcohol in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Olopatadine Isopropyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol under acidic or basic conditions
Oxidation and Reduction: While specific oxidation and reduction reactions for this ester are less common, general ester reactions can involve these processes under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Hydrolysis: Produces Olopatadine and isopropyl alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Aplicaciones Científicas De Investigación
(E)-Olopatadine Isopropyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its effects on histamine receptors and mast cell stabilization.
Medicine: Investigated for its potential in treating various allergic conditions.
Industry: Utilized in the formulation of anti-allergic medications and eye drops.
Mecanismo De Acción
(E)-Olopatadine Isopropyl Ester exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a primary mediator of allergic reactions . It also stabilizes mast cells, reducing the release of inflammatory mediators. The compound’s molecular targets include histamine receptors and pathways involved in allergic inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Olopatadine: The parent compound, also a histamine H1 antagonist and mast cell stabilizer.
Ketotifen: Another histamine H1 antagonist with similar anti-allergic properties.
Azelastine: A dual-acting antihistamine and mast cell stabilizer.
Uniqueness
(E)-Olopatadine Isopropyl Ester is unique due to its specific ester structure, which may influence its pharmacokinetic properties, such as absorption and metabolism, compared to its parent compound and other similar antihistamines.
Propiedades
Fórmula molecular |
C24H29NO3 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
propan-2-yl 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
InChI |
InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10+ |
Clave InChI |
AEZOYXJGZPHCRI-UFFVCSGVSA-N |
SMILES isomérico |
CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C\CCN(C)C |
SMILES canónico |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


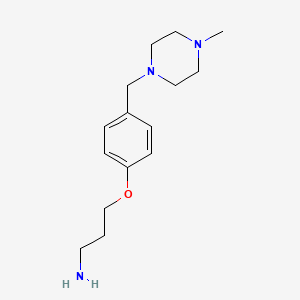
![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
